molecular formula C13H13NO B1316157 4-(4-Oxocyclohexyl)benzonitrile CAS No. 73204-07-6

4-(4-Oxocyclohexyl)benzonitrile

Cat. No.: B1316157
CAS No.: 73204-07-6
M. Wt: 199.25 g/mol
InChI Key: XFRVACCGEKPJDI-UHFFFAOYSA-N
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Description

4-(4-Oxocyclohexyl)benzonitrile is an organic compound with the molecular formula C13H13NO It is characterized by a benzonitrile group attached to a cyclohexyl ring with a ketone functional group at the para position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Oxocyclohexyl)benzonitrile typically involves the reaction of 4-cyanobenzaldehyde with cyclohexanone in the presence of a base. The reaction proceeds through a nucleophilic addition-elimination mechanism, resulting in the formation of the desired product. The reaction conditions often include the use of a solvent such as ethanol or methanol and a base such as sodium hydroxide or potassium carbonate. The reaction mixture is usually heated under reflux to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(4-Oxocyclohexyl)benzonitrile can undergo various types of chemical reactions, including:

    Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The ketone group can be reduced to form alcohols or other reduced derivatives.

    Substitution: The nitrile group can participate in nucleophilic substitution reactions, leading to the formation of amides, amines, or other substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common nucleophiles include ammonia (NH3) and primary amines (RNH2).

Major Products Formed

    Oxidation: Formation of 4-(4-carboxycyclohexyl)benzonitrile.

    Reduction: Formation of 4-(4-hydroxycyclohexyl)benzonitrile.

    Substitution: Formation of 4-(4-aminocyclohexyl)benzonitrile.

Scientific Research Applications

4-(4-Oxocyclohexyl)benzonitrile has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(4-Oxocyclohexyl)benzonitrile involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The presence of the nitrile and ketone functional groups allows for various interactions, including hydrogen bonding and hydrophobic interactions, which can influence the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Hydroxycyclohexyl)benzonitrile
  • 4-(4-Aminocyclohexyl)benzonitrile
  • 4-(4-Methoxycyclohexyl)benzonitrile

Uniqueness

4-(4-Oxocyclohexyl)benzonitrile is unique due to the presence of both a nitrile and a ketone functional group, which allows for a diverse range of chemical reactions and interactions. This dual functionality makes it a versatile compound in synthetic chemistry and a valuable tool in scientific research.

Properties

IUPAC Name

4-(4-oxocyclohexyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO/c14-9-10-1-3-11(4-2-10)12-5-7-13(15)8-6-12/h1-4,12H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFRVACCGEKPJDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)CCC1C2=CC=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70578342
Record name 4-(4-Oxocyclohexyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70578342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73204-07-6
Record name 4-(4-Oxocyclohexyl)benzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=73204-07-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(4-Oxocyclohexyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70578342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzonitrile, 4-(4-oxocyclohexyl)
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

To a solution of the crude mixture of 4-(4-oxo-cyclohex-1-enyl)-benzonitrile and 4-(4-oxo-cyclohex-1-enyl)-benzonitrile prepared above in step c (36.6 mmol) in EtOAc (120 mL) was added 10% Pd—C (900 mg) and the reaction was degassed (3×vacuum and H2). After being stirred 7 hours under H2 atmosphere, additional 10% Pd—C (500 mg) was added and the resulting reaction was stirred for an additional 12 h under H2 atmosphere. The catalyst was removed by filtration through Celite and the filtrate was concentrated under reduced pressure to give 4-(4-oxo-cyclohexyl)-benzonitrile as a white solid. The product was used for next step without further purification.
Name
4-(4-oxo-cyclohex-1-enyl)-benzonitrile
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
4-(4-oxo-cyclohex-1-enyl)-benzonitrile
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
120 mL
Type
solvent
Reaction Step Two
Quantity
900 mg
Type
catalyst
Reaction Step Three

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
N#Cc1ccc(C2=CCC(=O)CC2)cc1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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